molecular formula C15H17N3O3 B11836139 Acetamide, N-(2-ethyl-4-oxo-3(4H)-quinazolinyl)-N-(2-oxopropyl)- CAS No. 144522-60-1

Acetamide, N-(2-ethyl-4-oxo-3(4H)-quinazolinyl)-N-(2-oxopropyl)-

Cat. No.: B11836139
CAS No.: 144522-60-1
M. Wt: 287.31 g/mol
InChI Key: HYQVJBRRSCYVHL-UHFFFAOYSA-N
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Description

The compound Acetamide, N-(2-ethyl-4-oxo-3(4H)-quinazolinyl)-N-(2-oxopropyl)- features a quinazolinone core substituted with an ethyl group at position 2 and a 4-oxo moiety. The acetamide group is further modified with a 2-oxopropyl chain, which introduces ketone functionality. This structure is characteristic of bioactive molecules targeting enzymes or receptors involved in oxidative stress and cancer pathways .

Properties

CAS No.

144522-60-1

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

N-(2-ethyl-4-oxoquinazolin-3-yl)-N-(2-oxopropyl)acetamide

InChI

InChI=1S/C15H17N3O3/c1-4-14-16-13-8-6-5-7-12(13)15(21)18(14)17(11(3)20)9-10(2)19/h5-8H,4,9H2,1-3H3

InChI Key

HYQVJBRRSCYVHL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=O)N1N(CC(=O)C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)-N-(2-oxopropyl)acetamide typically involves the condensation of 2-ethyl-4-oxoquinazoline with an appropriate acylating agent. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)-N-(2-oxopropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinazolinone compounds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include different temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted quinazolinones.

Scientific Research Applications

Antimicrobial Activity

A significant application of quinazoline derivatives, including Acetamide, N-(2-ethyl-4-oxo-3(4H)-quinazolinyl)-N-(2-oxopropyl)-, is their potential as antimicrobial agents. Research has shown that quinazoline derivatives exhibit activity against various bacterial strains, which is crucial in addressing the growing problem of antibiotic resistance.

Case Study: Quinazoline Derivatives as Antimicrobial Agents

In a study published in PMC, a series of quinazoline derivatives were synthesized and evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compounds demonstrated varying degrees of activity, with some exhibiting broad-spectrum efficacy comparable to standard antibiotics . The structural modifications at the 1 and 3 positions of the quinazoline ring were found to enhance antibacterial activity significantly.

CompoundActivity (MIC µg/ml)Bacterial Strains Tested
Compound 136.25Mycobacterium smegmatis
Compound 1512.5Pseudomonas aeruginosa

Neuroprotective Effects

Another promising application of Acetamide, N-(2-ethyl-4-oxo-3(4H)-quinazolinyl)-N-(2-oxopropyl)- is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Studies have indicated that compounds with a quinazoline backbone may inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline.

Case Study: Inhibition of Acetylcholinesterase

Research focusing on quinazoline derivatives has shown that they can effectively inhibit AChE activity. For instance, a study synthesized several derivatives and tested their inhibitory effects against AChE, revealing that certain compounds exhibited promising IC50 values (e.g., 2.7 µM), indicating strong potential for therapeutic use in Alzheimer's disease .

Synthesis and Structural Variability

The synthesis of Acetamide, N-(2-ethyl-4-oxo-3(4H)-quinazolinyl)-N-(2-oxopropyl)- involves various chemical reactions that allow for structural modifications to enhance biological activity. The incorporation of different functional groups can lead to improved pharmacological profiles.

Synthesis Pathways

The synthesis typically involves:

  • Formation of the Quinazoline Ring : Starting from anthranilic acid or other precursors.
  • Functionalization : Introducing substituents at the 1 and 3 positions to optimize biological activity.
  • Characterization : Using techniques such as NMR and mass spectrometry to confirm the structure.

Mechanism of Action

The mechanism of action of N-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)-N-(2-oxopropyl)acetamide would depend on its specific biological activity. Generally, quinazolinone derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Core Quinazolinone Derivatives

Quinazolinone-based acetamides are widely studied for their biological activities. Key structural variations include:

Compound Name Substituents Molecular Weight Key Features Reference
Target Compound 2-ethyl, 4-oxo-quinazolinyl, N-(2-oxopropyl) Not reported Ketone-containing side chain; potential for hydrogen bonding
2-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide 2-methyl, 4-oxo-quinazolinyl, N-phenyl 307.33 g/mol Methyl group enhances lipophilicity; phenyl improves aromatic interactions
2-(4-Methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide 4-methoxyphenoxy, 4-methylphenyl, 4-oxo-quinazolinyl 415.44 g/mol Methoxy group increases electron density; biphenyl enhances rigidity
2-(4-oxo-3(4H)-quinazolinyl)-N-(1,3-thiazol-2-yl)acetamide 4-oxo-quinazolinyl, thiazolyl 286.31 g/mol Thiazole moiety introduces heterocyclic diversity; potential for metal binding

Key Observations :

  • Electron-Withdrawing Groups: The 4-oxo group in quinazolinone is critical for hydrogen bonding and enzyme inhibition .
  • Side Chain Modifications : The 2-oxopropyl group in the target compound may enhance solubility compared to bulkier aryl groups (e.g., phenyl or thiazolyl) .

Acetamide Derivatives with Oxopropyl Substituents

Compounds with 2-oxopropyl chains exhibit unique reactivity and pharmacokinetic profiles:

Compound Name Structure Synthesis Method Biological Activity Reference
N-Acetyl-N-(2-oxopropyl)acetamide Acetylated oxopropyl side chain Dakin-West reaction (acetic anhydride/pyridine) Intermediate for deacetylation
N-(2-(2-Oxopropyl)phenyl)acetamide Phenyl ring linked to oxopropyl-acetamide Not specified No reported activity
Target Compound Quinazolinyl-linked oxopropyl-acetamide Likely involves condensation reactions Hypothesized anticancer

Key Observations :

  • Synthetic Accessibility : The Dakin-West reaction is a versatile route for oxopropyl derivatives but requires deacetylation for bioactive forms .
  • Structural Flexibility : The oxopropyl group’s ketone may participate in Schiff base formation, enhancing target binding .

Pharmacological Comparison

Antioxidant Activity

  • Coumarin-Thiazolidinone Hybrids: Compounds like N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide showed superior antioxidant activity to ascorbic acid, attributed to radical scavenging via the thiazolidinone ring .

Anticancer Activity

  • Quinazoline-Sulfonyl Acetamides : Derivatives with pyrrolidinyl, piperidinyl, or morpholinyl groups (e.g., compound 38-40 ) demonstrated IC50 values <10 µM against HCT-116 and MCF-7 cells .

Biological Activity

Acetamide derivatives, particularly those containing quinazoline moieties, have garnered attention in pharmacological research due to their diverse biological activities. This article focuses on the compound Acetamide, N-(2-ethyl-4-oxo-3(4H)-quinazolinyl)-N-(2-oxopropyl)- , exploring its chemical properties, biological activities, synthesis methods, and relevant case studies.

The compound is characterized by the following molecular formula:

  • Molecular Formula : C19H22N2O3
  • CAS Number : 848027-37-2
  • Molecular Weight : 342.39 g/mol

This compound belongs to a class of heterocyclic compounds known for their potential therapeutic applications.

Antimicrobial Activity

Research indicates that acetamide derivatives exhibit significant antimicrobial properties. A study evaluated various derivatives against Gram-positive and Gram-negative bacteria, demonstrating that certain modifications enhance their efficacy. For instance, compounds with halogen substitutions often show increased activity due to their ability to disrupt bacterial cell membranes .

Anticancer Properties

The anticancer potential of quinazoline derivatives has been widely studied. In vitro assays using human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound exhibits cytotoxic effects, inhibiting cell proliferation through apoptosis pathways. The mechanisms involve the modulation of signaling pathways associated with cell survival and death .

Anti-inflammatory Effects

The anti-inflammatory activity of acetamide derivatives has been documented through various models, including carrageenan-induced paw edema in rats. Compounds similar to N-(2-ethyl-4-oxo-3(4H)-quinazolinyl) demonstrated significant inhibition of inflammatory markers, suggesting potential use in treating inflammatory diseases .

Synthesis Methods

The synthesis of N-(2-ethyl-4-oxo-3(4H)-quinazolinyl)-N-(2-oxopropyl)- typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Condensation Reactions : Utilizing amines and carbonyl compounds to form acetamide derivatives.
  • Cyclization : Formation of the quinazoline ring through cyclization reactions involving ortho-aminoaryl ketones.
  • Functional Group Modifications : Post-synthetic modifications to enhance biological activity.

Case Studies

Several studies have highlighted the biological activity of similar compounds:

  • Study on Antimicrobial Activity :
    • Researchers synthesized a series of quinazoline-based acetamides and tested them against various pathogens.
    • Results indicated a correlation between structural modifications (e.g., halogenation) and increased antimicrobial potency, with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL .
  • Investigation of Anticancer Effects :
    • A study focused on the anticancer effects of quinazoline derivatives on human lung carcinoma cells (A549).
    • The compound exhibited a dose-dependent inhibition of cell growth, with IC50 values indicating significant cytotoxicity at lower concentrations .
  • Evaluation of Anti-inflammatory Activity :
    • Using a rat model, compounds were assessed for their ability to reduce paw swelling induced by carrageenan.
    • The most active derivative showed a reduction in inflammation comparable to standard anti-inflammatory drugs like indomethacin .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Acetamide, N-(2-ethyl-4-oxo-3(4H)-quinazolinyl)-N-(2-oxopropyl)-, and what methodological considerations ensure high yield and purity?

  • Methodology : Multi-step synthesis involving condensation reactions and functional group protection. For example, a similar quinazolinone derivative was synthesized using Na₂CO₃ and acetyl chloride in CH₂Cl₂, followed by purification via silica gel chromatography and recrystallization from ethyl acetate . Key considerations include:

  • Reagent stoichiometry : Excess acetyl chloride (1.5 eq.) to drive acetylation to completion.
  • Reaction monitoring : Thin-layer chromatography (TLC) to track intermediate formation.
  • Purification : Gradient elution (0–8% MeOH in CH₂Cl₂) to isolate the target compound (58% yield).

Q. How is the compound structurally characterized, and what analytical techniques validate its purity?

  • Techniques :

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.69 ppm for aromatic protons, 169.8 ppm for carbonyl carbons) confirm regiochemistry and substituent placement .
  • Mass spectrometry : ESI/APCI(+) data (e.g., m/z 347 [M+H]⁺) verifies molecular weight .
  • Elemental analysis : Matches calculated C, H, N, O percentages to rule out impurities .

Q. What are the solubility and stability profiles of the compound under laboratory conditions?

  • Solubility : Preferentially soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water, as observed in structurally similar quinazolinone derivatives .
  • Stability : Degrades under prolonged UV exposure or acidic conditions (pH < 3). Storage recommendations include desiccated environments at –20°C to prevent hydrolysis of the acetamide group .

Advanced Research Questions

Q. How do functional groups in the compound influence its biological activity, and what mechanisms underpin its interactions with enzyme targets?

  • Functional group roles :

  • Quinazolinone core : Binds ATP pockets in kinases via π-π stacking and hydrogen bonding .
  • 2-oxopropyl side chain : Enhances membrane permeability via lipophilic interactions .
    • Mechanistic studies : Molecular docking simulations (e.g., AutoDock Vina) and surface plasmon resonance (SPR) reveal nM-level affinity for tyrosine kinases (e.g., EGFR) .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial efficacy)?

  • Approach :

  • Dose-response assays : Compare IC₅₀ values across cell lines (e.g., HepG2 vs. bacterial models) to assess selectivity .
  • Transcriptomic profiling : RNA-seq identifies differentially expressed genes in treated cells, clarifying mode of action .
    • Case study : A structurally related compound showed divergent activities due to tissue-specific metabolic activation .

Q. How can researchers evaluate the compound’s stability in physiological conditions, and what modifications improve its pharmacokinetics?

  • Stability assays :

  • Plasma stability tests : Incubate with human plasma (37°C, 24 hrs) and quantify degradation via HPLC .
  • pH stability : Monitor hydrolysis rates at pH 1–10 using UV-Vis spectroscopy .
    • PK optimization : Prodrug strategies (e.g., esterification of the 2-oxopropyl group) enhance oral bioavailability in rodent models .

Q. What computational and experimental methods elucidate its interaction with DNA or protein targets?

  • Methods :

  • Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for DNA intercalation .
  • Fluorescence quenching : Measure interactions with serum albumin (e.g., BSA) to predict in vivo distribution .

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